molecular formula C9H14O4 B14590067 3-Ethoxy-5-oxocyclohexane-1-carboxylic acid CAS No. 61040-87-7

3-Ethoxy-5-oxocyclohexane-1-carboxylic acid

Katalognummer: B14590067
CAS-Nummer: 61040-87-7
Molekulargewicht: 186.20 g/mol
InChI-Schlüssel: RIAZMBRKKLDEPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-5-oxocyclohexane-1-carboxylic acid is a cyclic keto acid with the molecular formula C9H14O4 This compound is characterized by the presence of an ethoxy group, a keto group, and a carboxylic acid group attached to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Ethoxy-5-oxocyclohexane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 2-acetoxy-1,4-ethoxycarbonylcyclohexane with a suitable reagent to introduce the keto and carboxylic acid functionalities . The reaction conditions typically involve the use of a strong acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-5-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted cyclohexane carboxylic acids.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-5-oxocyclohexane-1-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-ethoxy-5-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Ethoxy-5-oxocyclohexane-1-carboxylic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthetic chemistry and research.

Eigenschaften

CAS-Nummer

61040-87-7

Molekularformel

C9H14O4

Molekulargewicht

186.20 g/mol

IUPAC-Name

3-ethoxy-5-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h6,8H,2-5H2,1H3,(H,11,12)

InChI-Schlüssel

RIAZMBRKKLDEPN-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CC(CC(=O)C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.